3,5-diphenyl-N-(4-phenylphenyl)aniline
Description
“[1,1’:3’,1’‘-Terphenyl]-5’-amine, N-[1,1’-biphenyl]-4-yl-” is a complex organic compound. It is part of the terphenyls group, which are aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups . The specific compound you’re asking about seems to have additional functional groups attached, namely an amine group and a biphenyl group .
Synthesis Analysis
The synthesis of terphenyl compounds often involves a double Suzuki cross-coupling protocol . This method has been used as a practical route to a variety of terphenyls and has shown good chemoselectivity . Unsymmetrically substituted triphenylenes can also be easily prepared using this method .Molecular Structure Analysis
The molecular structure of terphenyl compounds is characterized by a central benzene ring substituted with two phenyl groups . The specific compound you’re asking about, “[1,1’:3’,1’‘-Terphenyl]-5’-amine, N-[1,1’-biphenyl]-4-yl-”, would have additional functional groups attached, namely an amine group and a biphenyl group .Chemical Reactions Analysis
The chemical reactions involving terphenyl compounds often involve the Suzuki cross-coupling protocol . This method allows for the creation of a variety of terphenyls and triphenylenes .Physical and Chemical Properties Analysis
Terphenyl compounds are generally insoluble in water . The specific physical and chemical properties of “[1,1’:3’,1’‘-Terphenyl]-5’-amine, N-[1,1’-biphenyl]-4-yl-” would depend on the exact structure and the functional groups present .Future Directions
Properties
IUPAC Name |
3,5-diphenyl-N-(4-phenylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N/c1-4-10-23(11-5-1)26-16-18-29(19-17-26)31-30-21-27(24-12-6-2-7-13-24)20-28(22-30)25-14-8-3-9-15-25/h1-22,31H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZYGUOYACANFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729660 | |
Record name | N-([1,1'-Biphenyl]-4-yl)[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
587834-96-6 | |
Record name | N-([1,1'-Biphenyl]-4-yl)[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~5~-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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